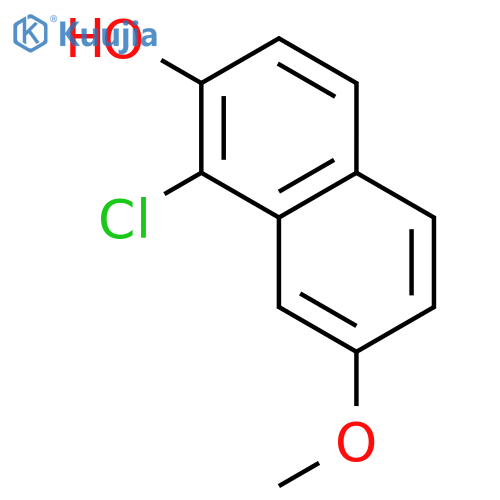

Cas no 85972-67-4 (2-NAPHTHALENOL, 1-CHLORO-7-METHOXY-)

2-NAPHTHALENOL, 1-CHLORO-7-METHOXY- 化学的及び物理的性質

名前と識別子

-

- 2-NAPHTHALENOL, 1-CHLORO-7-METHOXY-

- 1-chloro-7-methoxy-2-naphthol

- SCHEMBL3188467

- OVIRRCYMDMBHJJ-UHFFFAOYSA-N

- 85972-67-4

- 1-CHLORO-7-METHOXYNAPHTHALEN-2-OL

-

- MDL: MFCD24716264

- インチ: InChI=1S/C11H9ClO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3

- InChIKey: OVIRRCYMDMBHJJ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C(=CC=C2C=C1)O)Cl

計算された属性

- せいみつぶんしりょう: 208.0291072g/mol

- どういたいしつりょう: 208.0291072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-NAPHTHALENOL, 1-CHLORO-7-METHOXY- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219006935-1g |

1-Chloro-7-methoxynaphthalen-2-ol |

85972-67-4 | 95% | 1g |

$928.62 | 2023-08-31 | |

| Chemenu | CM242669-1g |

1-Chloro-7-methoxynaphthalen-2-ol |

85972-67-4 | 97% | 1g |

$833 | 2021-08-04 | |

| Chemenu | CM242669-1g |

1-Chloro-7-methoxynaphthalen-2-ol |

85972-67-4 | 97% | 1g |

$833 | 2023-01-07 |

2-NAPHTHALENOL, 1-CHLORO-7-METHOXY- 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

2-NAPHTHALENOL, 1-CHLORO-7-METHOXY-に関する追加情報

1-Chloro-7-Methoxy-2-Naphthol: A Comprehensive Overview

The compound 1-Chloro-7-Methoxy-2-Naphthol (CAS NO: 85972-67-4) is a highly specialized chemical entity that belongs to the family of naphthol derivatives. This compound has gained significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals and organic synthesis.

1-Chloro-7-Methoxy-2-Naphthol is characterized by a naphthalene ring system with specific substituents. The naphthalene core consists of two fused benzene rings, which provide a rigid and aromatic framework. At position 2 of the naphthalene ring, there is a hydroxyl group (-OH), while positions 1 and 7 bear chlorine (-Cl) and methoxy (-OCH3) substituents, respectively. This particular substitution pattern makes 1-Chloro-7-Methoxy-2-Naphthol distinct from other naphthol derivatives and imparts it with unique chemical and biological properties.

One of the key areas of research involving 1-Chloro-7-Methoxy-2-Naphthol is its role in pharmaceutical chemistry. The compound has been studied for its potential as a building block in the synthesis of complex molecules, particularly those with naphthalene-based frameworks. Its substituents, including the hydroxyl group at position 2, provide functional diversity that can be leveraged in drug design and development.

Recent studies have highlighted the importance of naphthol derivatives in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chlorine substituent at position 1 introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. Similarly, the methoxy group at position 7 contributes to the compound's hydrophilicity and metabolic stability.

Another area of interest is the synthetic chemistry of 1-Chloro-7-Methoxy-2-Naphthol. The compound serves as a valuable intermediate in the synthesis of more complex naphthalene derivatives. Its substituents provide strategic points for further functionalization, enabling chemists to explore new pathways for creating biologically active compounds.

Recent advancements in analytical techniques have also contributed to a deeper understanding of 1-Chloro-7-Methoxy-2-Naphthol. High-resolution mass spectrometry and advanced spectroscopic methods have been instrumental in elucidating the compound's structure and confirming its identity. These tools have also facilitated the study of the compound's behavior in various reaction conditions.

Moreover, 1-Chloro-7-Methoxy-2-Naphthol has been investigated for its potential applications in materials science. The naphthalene ring system is known for its electronic properties, which make it suitable for use in organic electronics and photonics. The substituents on the molecule can be tuned to optimize these properties for specific applications.

Recent research has also explored the biological activity of 1-Chloro-7-Methoxy-2-Naphthol. In vitro studies have suggested that the compound may exhibit antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications. These findings align with the broader trend in medicinal chemistry of exploring naphthol derivatives for their pharmacological properties.

Finally, 1-Chloro-7-Methoxy-2-Naphthol continues to be a subject of interest in drug discovery and development. Its unique combination of structural features and biological activity positions it as a promising candidate for further investigation. As research in this field progresses, it is likely that new applications and properties of this compound will be uncovered.

85972-67-4 (2-NAPHTHALENOL, 1-CHLORO-7-METHOXY-) 関連製品

- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)

- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)

- 1004282-48-7(2-(4-Chlorophenyl)-2-fluorobutan-1-amine)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)

- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)